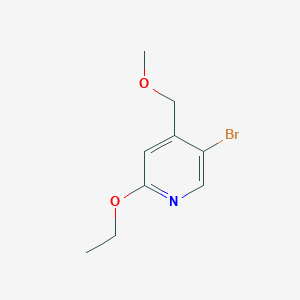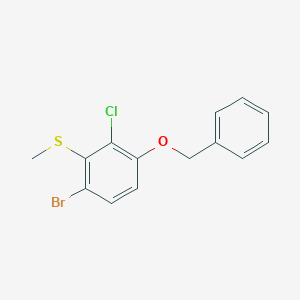
1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene” is a complex organic compound that contains a benzene ring with multiple substituents: a benzyloxy group, a bromine atom, a fluorine atom, and an iodine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The presence of different halogens could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the halogens could be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all play a role .Scientific Research Applications
1-BFB has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemical and physiological studies. It has been used as a reagent in the synthesis of other organofluorine compounds, such as 2-fluoro-3-iodobenzene and 4-bromo-2-fluoro-3-iodobenzene. It has also been used as a catalyst in the synthesis of organic compounds, such as 2-fluoro-3-iodobenzene and 4-bromo-2-fluoro-3-iodobenzene. In addition, 1-BFB has been used in biochemical and physiological studies to study the effects of certain compounds on the body.
Mechanism of Action
1-BFB acts as an electron-withdrawing group, which increases the electron density of the molecules it is attached to. This increased electron density allows 1-BFB to act as a catalyst for chemical reactions, as well as a reagent for biochemical and physiological studies.
Biochemical and Physiological Effects
1-BFB has been used in various biochemical and physiological studies to study the effects of certain compounds on the body. In particular, it has been used to study the effects of fluorinated compounds on the body, such as the effects of 2-fluoro-3-iodobenzene and 4-bromo-2-fluoro-3-iodobenzene. It has also been used to study the effects of other compounds, such as the effects of benzyl bromide and benzyl alcohol on the body.
Advantages and Limitations for Lab Experiments
1-BFB has several advantages and limitations for lab experiments. One of its main advantages is its high reactivity, which makes it a useful reagent for a variety of chemical reactions. In addition, its electron-withdrawing properties make it a useful catalyst for organic synthesis. However, its reactivity also makes it a potential hazard in the lab, as it can react with other compounds and cause unwanted side reactions. Furthermore, its electron-withdrawing properties can make it difficult to control the reaction rate.
Future Directions
1-BFB has a wide range of applications in the scientific field, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for the synthesis of organofluorine compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 1-BFB, as well as its potential applications in drug development. Furthermore, further research could be conducted on the mechanism of action of 1-BFB and its potential uses as a catalyst for organic synthesis. Finally, research could be conducted on the safety and toxicity of 1-BFB, as well as its potential environmental impacts.
Synthesis Methods
1-BFB can be synthesized through a variety of methods, depending on the desired end product. The most common method is the reaction of 4-bromo-2-fluoro-3-iodobenzene with benzyl bromide in the presence of a base, such as potassium carbonate. This reaction yields a mixture of 1-BFB and 4-bromo-2-fluoro-3-iodobenzene. The mixture can then be separated by fractional distillation. Other methods of synthesis include the reaction of 4-bromo-2-fluoro-3-iodobenzene with benzyl alcohol in the presence of a base, and the reaction of 4-bromo-2-fluoro-3-iodobenzene with benzyl chloride in the presence of a base.
properties
IUPAC Name |
1-bromo-3-fluoro-2-iodo-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFIO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEMHTSRWGBTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)
